PROTAC CDK9 degrader-6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

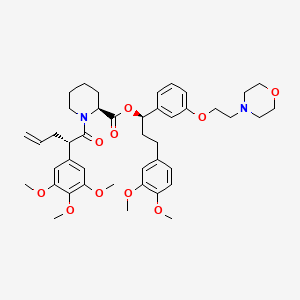

PROTAC CDK9 Degrader-6 is a proteolysis-targeting chimera (PROTAC) specifically designed to target and degrade cyclin-dependent kinase 9 (CDK9). CDK9 is a member of the cyclin-dependent kinase family, which plays a crucial role in the regulation of transcription elongation by RNA polymerase II. The degradation of CDK9 by this compound is mediated through the proteasome pathway, making it a promising compound for therapeutic applications, particularly in cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC CDK9 Degrader-6 involves the conjugation of a ligand that binds to CDK9 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:

Ligand Synthesis: The synthesis of the CDK9-binding ligand and the E3 ligase-binding ligand.

Linker Attachment: The attachment of a linker molecule to one of the ligands.

Conjugation: The conjugation of the two ligands via the linker to form the final PROTAC molecule.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Optimization of Reaction Conditions: Ensuring high yield and purity of the final product.

Purification: Using techniques such as chromatography to purify the compound.

Quality Control: Conducting rigorous quality control tests to ensure the consistency and efficacy of the product.

化学反应分析

Types of Reactions: PROTAC CDK9 Degrader-6 primarily undergoes degradation reactions mediated by the proteasome pathway. This involves the following steps:

Ubiquitination: The PROTAC recruits an E3 ubiquitin ligase, which ubiquitinates CDK9.

Proteasomal Degradation: The ubiquitinated CDK9 is recognized and degraded by the proteasome.

Common Reagents and Conditions:

Reagents: E3 ubiquitin ligase, ubiquitin, ATP.

Conditions: Physiological conditions (37°C, pH 7.4).

Major Products: The major product of the degradation reaction is the breakdown of CDK9 into smaller peptide fragments, which are then further degraded into amino acids .

科学研究应用

PROTAC CDK9 Degrader-6 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and to develop targeted cancer therapies.

Transcriptional Regulation Studies: It helps in understanding the regulation of transcription elongation by RNA polymerase II.

Drug Development: It serves as a model compound for developing other PROTACs targeting different proteins.

Biological Research: It is used to investigate the cellular mechanisms of protein degradation and the ubiquitin-proteasome system.

作用机制

The mechanism of action of PROTAC CDK9 Degrader-6 involves the following steps:

Binding: The PROTAC binds to CDK9 and an E3 ubiquitin ligase simultaneously.

Ubiquitination: The E3 ligase ubiquitinates CDK9, tagging it for degradation.

Proteasomal Degradation: The ubiquitinated CDK9 is recognized and degraded by the proteasome, leading to the reduction of CDK9 levels in the cell.

相似化合物的比较

PROTAC CDK4/6 Degrader: Targets CDK4 and CDK6 for degradation.

PROTAC CDK2 Degrader: Targets CDK2 for degradation.

PROTAC CDK7 Degrader: Targets CDK7 for degradation.

Uniqueness of PROTAC CDK9 Degrader-6:

Specificity: this compound specifically targets CDK9, whereas other PROTACs target different CDKs.

Therapeutic Potential: Its ability to degrade CDK9 makes it a promising candidate for cancer therapy, particularly in cancers where CDK9 plays a critical role.

属性

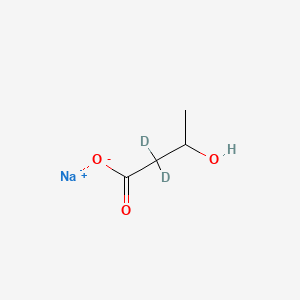

分子式 |

C42H49Cl2N9O8 |

|---|---|

分子量 |

878.8 g/mol |

IUPAC 名称 |

4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57) |

InChI 键 |

SRUVBNFPTDBESG-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)

![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)